molecular formula C11H12ClN5O B5748910 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5748910
M. Wt: 265.70 g/mol
InChI Key: RFVFHTIPZYIDCL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structure, which includes a five-membered ring containing four nitrogen atoms. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-propyl-2H-tetrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted benzamides.

    Oxidation and Reduction Reactions: The products depend on the specific redox conditions but may include oxidized or reduced forms of the tetrazole ring.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-propyl-2H-tetrazol-5-yl)nicotinamide
  • 2-chloro-4-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Uniqueness

2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVFHTIPZYIDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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